Cas no 5445-26-1 (Ethyl (4-Nitrophenyl)acetate)

Ethyl (4-Nitrophenyl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(4-nitrophenyl)acetate
- 4-Nitrophenylacetic acid ethyl ester
- Ethyl 4-nitrophenylacetate
- Ethyl (4-Nitrophenyl)acetate
- Ethyl p-nitrophenylacetate
- Ethyl 4-nitrobenzeneacetate
- Benzeneacetic acid, 4-nitro-, ethyl ester
- Ethyl-4-nitrophenylacetate
- Acetic acid, (p-nitrophenyl)-, ethyl ester
- DWDRNKYLWMKWTH-UHFFFAOYSA-N
- (4-nitro-phenyl)-acetic acid ethyl ester
- ethyl {4-nitrophenyl}acetate
- PubChem20194
- Maybridge1_006416
- ethyl-p-ni
- Q63392738
- Acetic acid, 2-(4-nitrophenyl)-, ethyl ester
- N0228
- 2MK8FK7CSQ
- CS-W005171
- AC7516
- p-nitro-phenylacetic acid, ethyl ester
- FT-0619271
- Oprea1_171692
- SCHEMBL398701
- MFCD00017046
- ethyl 4-nitrophenyl-acetate
- AC-2902
- NSC 21986
- AKOS005203451
- 5445-26-1
- W-105623
- 1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate
- InChI=1/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H
- DS-1393
- SCHEMBL16976416
- p-nitrophenylacetic acid, ethyl ester
- HMS559L14
- EINECS 226-646-5
- ethyl(4-nitrophenyl)acetate
- EN300-114501
- NSC-21986
- SY003304
- NS00033087
- NSC21986
- AE-641/00855060
- DTXSID7063891
- p-nitrophenylacetic acid ethyl ester
- BBL027827
- 4-Nitro-benzeneacetic Acid Ethyl Ester; (4-Nitrophenyl)acetic Acid Ethyl Ester; Ethyl 2-(4-Nitrophenyl)acetate; NSC 21986;
- DB-071857
- STL200451
-
- MDL: MFCD00017046
- インチ: 1S/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3
- InChIKey: DWDRNKYLWMKWTH-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O
- BRN: 2053241
計算された属性
- せいみつぶんしりょう: 209.06900
- どういたいしつりょう: 209.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2944 (rough estimate)
- ゆうかいてん: 62.0 to 66.0 deg-C
- ふってん: 196°C/20mmHg(lit.)
- フラッシュポイント: 144.1℃
- 屈折率: 1.5400 (estimate)
- PSA: 72.12000
- LogP: 2.22360
- ようかいせい: 未確定
Ethyl (4-Nitrophenyl)acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
- TSCA:T
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Store at room temperature
Ethyl (4-Nitrophenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D519184-25g |
Ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 97% | 25g |
$275 | 2024-05-24 | |
Enamine | EN300-114501-1.0g |
ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 95% | 1g |
$0.0 | 2023-06-09 | |
TRC | E925195-250g |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | 250g |
$1332.00 | 2023-05-18 | ||
TRC | E925195-25000mg |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | 25g |
$173.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285549-5g |
Ethyl 4-nitrophenylacetate, |
5445-26-1 | 5g |
¥361.00 | 2023-09-05 | ||
Enamine | EN300-114501-0.5g |
ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 95% | 0.5g |
$19.0 | 2023-10-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E95700-1g |
Ethyl 2-(4-nitrophenyl)acetate |
5445-26-1 | 98% | 1g |
¥28.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156513-25G |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | >98.0%(GC) | 25g |
¥76.90 | 2023-09-03 | |
TRC | E925195-5g |
Ethyl (4-Nitrophenyl)acetate |
5445-26-1 | 5g |
$ 58.00 | 2023-09-07 | ||
abcr | AB116595-5 g |
Ethyl 4-nitrophenylacetate; 98% |
5445-26-1 | 5 g |
€68.30 | 2023-07-20 |
Ethyl (4-Nitrophenyl)acetate 関連文献
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1. 1036. The transmission of polar effects through aromatic systems. Part IV. Some effects of solvent in the alkaline hydrolysis of ethyl phenylacetatesR. O. C. Norman,P. D. Ralph J. Chem. Soc. 1963 5431
-
Jia Liu,Xi Wang,Chang-Liang Sun,Bi-Jie Li,Zhang-Jie shi,Min Wang Org. Biomol. Chem. 2011 9 1572
-
3. CLXXXIX.—The absorption spectra of nitro-compoundsJohn Theodore Hewitt,Frank George Pope,Winifred Isabel Willett J. Chem. Soc. Trans. 1912 101 1770
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6. NotesS. F. A. Kettle,P. B. D. de la Mare,J. S. Lomas,H. A. Pacini,A. E. Pavlath,J. L. Cotter,P. H. Gore,J. A. Hoskins,B. Wladislaw,A. Giora,J. D. Miller,R. H. Prince,I. M. Keen,D. G. Tuck,B. D. Faithful,E. Haslam,J. E. Marriott,G. B. Gill,Gareth H. Williams,C. C. Barker,G. Hallas,M. N. Thornber,D. A. Crombie,S. Shaw,C. W. Bird,E. W. Colvin,W. Parker,Ellis K. Fields,J. Leslie,D. Hamer,G. Hallas,I. M. Downie,G. Morris,A. K. Hiscock,J. S. Whitehurst,M. Green,A. E. Tipping,T. van Es,B. Staskun,Walter S. Trahanovsky,L. Brewster Young,P. A. Bristow,M. Khowaja,J. G. Tillett,A. Fischer,R. E. J. Hutchinson,R. D. Topsom,W. Carruthers,D. A. M. Watkins,J. A. Knight,John C. Roberts,J. G. Underwood J. Chem. Soc. 1965 5737
-
Ahmad Zaki,Youssef Iskander J. Chem. Soc. 1943 68
-
Donald W. Browne,G. Malcolm Dyson J. Chem. Soc. 1934 178
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9. 1036. The transmission of polar effects through aromatic systems. Part IV. Some effects of solvent in the alkaline hydrolysis of ethyl phenylacetatesR. O. C. Norman,P. D. Ralph J. Chem. Soc. 1963 5431
-
Mahesh Kumar,Ramesh Kumar Vishwakarma,Preeti,Krishna Nand Singh New J. Chem. 2023 47 2412
Ethyl (4-Nitrophenyl)acetateに関する追加情報
Recent Advances in the Application of Ethyl (4-Nitrophenyl)acetate (CAS: 5445-26-1) in Chemical Biology and Pharmaceutical Research
Ethyl (4-Nitrophenyl)acetate (CAS: 5445-26-1) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative of 4-nitrophenylacetic acid serves as a key intermediate in the synthesis of various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and enzyme inhibitors. Recent studies have explored its utility in organic synthesis, drug discovery, and biochemical assays, highlighting its importance as a building block for more complex molecular architectures.
One of the most notable advancements involving Ethyl (4-Nitrophenyl)acetate is its role in the development of novel enzyme inhibitors. Researchers have utilized this compound as a precursor in the synthesis of inhibitors targeting enzymes such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. The nitrophenyl moiety in Ethyl (4-Nitrophenyl)acetate provides a chromophoric group that facilitates spectrophotometric detection, making it an ideal substrate for enzyme activity assays. Recent publications in journals such as Bioorganic & Medicinal Chemistry and European Journal of Medicinal Chemistry have detailed its use in high-throughput screening platforms for identifying potential therapeutic agents.
In addition to its applications in enzyme inhibition studies, Ethyl (4-Nitrophenyl)acetate has been employed in the synthesis of prodrugs and drug delivery systems. Its ester functionality allows for facile chemical modifications, enabling the attachment of various pharmacophores to enhance drug solubility or target specificity. A 2023 study published in Chemical Communications demonstrated its use in the development of pH-responsive drug carriers, where the compound's nitro group was exploited for triggered release mechanisms under acidic conditions, mimicking the tumor microenvironment.
Another emerging area of research involves the use of Ethyl (4-Nitrophenyl)acetate in the synthesis of fluorescent probes for cellular imaging. The nitro group can be reduced to an amine, which can then be conjugated with fluorophores to create sensitive detection systems for reactive oxygen species (ROS) and other biologically relevant analytes. This application has been particularly valuable in studies of oxidative stress and inflammation, as reported in a recent issue of ACS Chemical Biology.
Despite its wide-ranging applications, challenges remain in optimizing the synthetic routes for Ethyl (4-Nitrophenyl)acetate to improve yield and purity. Recent advancements in green chemistry have addressed some of these issues, with studies exploring catalytic methods and solvent-free conditions for its production. A 2024 paper in Green Chemistry highlighted an enzymatic synthesis approach that significantly reduced waste generation while maintaining high enantioselectivity, which is crucial for pharmaceutical applications.
Looking forward, the potential of Ethyl (4-Nitrophenyl)acetate in drug discovery and chemical biology appears promising. Its structural features make it a valuable tool for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and safety profiles. Future research directions may include its incorporation into more complex drug scaffolds, exploration of its biological activities beyond current applications, and further optimization of synthetic methodologies to meet the growing demand for this versatile compound.
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